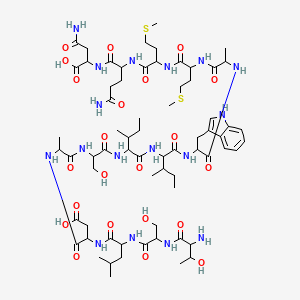![molecular formula C20H17N3O2S B12458847 N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B12458847.png)
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypyridine moiety, a carbamothioyl group, and a diphenylacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-diphenylacetamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions are generally mild, and the process can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridine moiety can form hydrogen bonds with active sites, while the carbamothioyl group can coordinate with metal ions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)carbamothioyl derivatives: These compounds share the pyridine and carbamothioyl moieties but differ in the substituents on the aromatic ring.
Diphenylacetamide derivatives: These compounds have the diphenylacetamide structure but lack the hydroxypyridine and carbamothioyl groups.
Uniqueness
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyridine and carbamothioyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H17N3O2S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H17N3O2S/c24-16-12-7-13-21-18(16)22-20(26)23-19(25)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17,24H,(H2,21,22,23,25,26) |
Clé InChI |
CNPYEXADQJHFTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)
![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)

![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)
![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)
![(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458799.png)




